4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings, halogen substituents, and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the core tetracyclic structure, introduction of the bromophenoxy and difluoromethyl groups, and incorporation of the sulfur atom. Typical reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the bromophenoxy group would yield phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its multiple functional groups and complex structure could interact with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The presence of halogen atoms and the sulfur atom could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(2-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 4-[4-[(2-fluorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of 4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific combination of functional groups and its complex tetracyclic structure. This makes it distinct from similar compounds and potentially useful in a variety of applications.
Properties
Molecular Formula |
C25H16BrF2N5OS |
---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C25H16BrF2N5OS/c1-13-10-17(22(27)28)30-25-19(13)20-21(35-25)24-31-23(32-33(24)12-29-20)15-8-6-14(7-9-15)11-34-18-5-3-2-4-16(18)26/h2-10,12,22H,11H2,1H3 |
InChI Key |
PYTOMBLKZZQDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=CC=CC=C6Br)C(F)F |
Origin of Product |
United States |
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